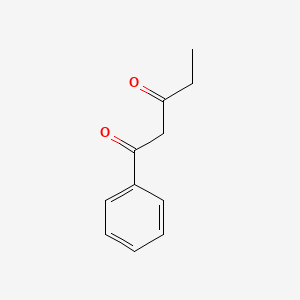

1-Phenylpentane-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2310. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXMBTKMOVMBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201460 | |

| Record name | Propionyl acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-64-6 | |

| Record name | 1-Phenyl-1,3-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionyl acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYL ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW81O2630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-Phenylpentane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Nature of β-Dicarbonyls

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry. Among the most studied examples is the keto-enol tautomerism of β-dicarbonyl compounds. 1-Phenylpentane-1,3-dione stands as an exemplary model for investigating this equilibrium, offering insights into the subtle interplay of structural and environmental factors that govern molecular behavior. This guide provides a comprehensive technical overview of the synthesis, characterization, and the solvent-dependent tautomeric equilibrium of this compound, tailored for professionals in research and drug development.

As a β-dicarbonyl compound, this compound exists as a mixture of its keto and enol forms.[1] The enol tautomer is significantly stabilized through two primary effects: the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, and the extended conjugation of the C=C double bond with the remaining carbonyl group and the phenyl ring.[1] This inherent stability often leads to the enol form being the predominant species, a characteristic that is highly sensitive to the surrounding chemical environment.

Synthesis of this compound: A Practical Approach via Claisen Condensation

A reliable and widely employed method for the synthesis of 1,3-diketones is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, acetophenone and an ester of propionic acid, such as ethyl propionate, serve as the starting materials.

Experimental Protocol: Claisen Condensation

Objective: To synthesize this compound through the base-mediated condensation of acetophenone and ethyl propionate.

Materials:

-

Acetophenone

-

Ethyl propionate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

-

Addition of Reactants: Add a solution of acetophenone and ethyl propionate in anhydrous diethyl ether or THF dropwise to the cooled base solution with constant stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The formation of the sodium salt of the β-diketone may be observed as a precipitate.

-

Work-up: Cool the reaction mixture and pour it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Probing the Tautomeric Equilibrium: A Spectroscopic Investigation

The dynamic equilibrium between the keto and enol tautomers of this compound can be qualitatively and quantitatively assessed using a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy provides a straightforward method to identify the functional groups present in each tautomer.

-

Keto Form: The diketo tautomer is expected to exhibit two distinct carbonyl (C=O) stretching bands in the region of 1700-1740 cm⁻¹.[1]

-

Enol Form: The enol tautomer is characterized by a broad O-H stretching band, typically in the 2500-3200 cm⁻¹ range, indicative of the intramolecularly hydrogen-bonded hydroxyl group. Additionally, a conjugated C=O stretching vibration appears at a lower frequency, around 1600 cm⁻¹, and a C=C stretching band is also present.[1] The presence of a strong, broad O-H band is a clear indicator of the predominance of the enol form.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation and quantification of the keto-enol tautomeric ratio. The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for each tautomer.

¹H NMR Spectroscopy:

-

Enol Tautomer: The ¹H NMR spectrum of the enol form in a non-polar solvent like CDCl₃ is characterized by a highly deshielded enolic proton signal around 16.12 ppm, a consequence of the strong intramolecular hydrogen bond. A singlet for the vinylic proton is observed at approximately 6.18 ppm. The protons of the ethyl group and the phenyl group also show characteristic signals.

-

Keto Tautomer: The keto form would be identified by a singlet for the methylene protons (-CH₂-) flanked by the two carbonyl groups.

The relative amounts of the keto and enol forms can be determined by integrating the characteristic signals of each tautomer.[2][3]

¹³C NMR Spectroscopy:

-

Enol Tautomer: The ¹³C NMR spectrum of the enol form in CDCl₃ shows signals for the two carbonyl carbons at approximately 183.1 ppm and 198.0 ppm. The vinylic carbon appears around 95.4 ppm.

-

Keto Tautomer: The keto form would display a signal for the methylene carbon and two distinct carbonyl carbon signals.

The Influence of Solvent on the Tautomeric Equilibrium

The position of the keto-enol equilibrium is profoundly influenced by the solvent. This phenomenon is a direct consequence of the differing polarities of the tautomers and their interactions with the solvent molecules.

-

Non-polar Solvents (e.g., Chloroform, Cyclohexane): In non-polar solvents, the enol form is generally favored.[1] The intramolecular hydrogen bond in the enol form is stable in these environments as there are no solvent molecules to compete for hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): In polar aprotic solvents, the equilibrium tends to shift towards the more polar keto form.[1] These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form and solvating the carbonyl groups of the keto form.

-

Polar Protic Solvents (e.g., Water, Methanol): Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation effects that generally favor the keto tautomer.

Quantitative Analysis of the Tautomeric Equilibrium

The ratio of the keto and enol forms in different deuterated solvents can be accurately determined by ¹H NMR spectroscopy by integrating the distinct signals corresponding to each tautomer.

| Solvent (Deuterated) | Predominant Tautomer | % Enol (approx.) | % Keto (approx.) |

| Chloroform-d (CDCl₃) | Enol | >95% | <5% |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Keto | <10% | >90% |

Note: The values for DMSO-d₆ are based on the established trends for β-dicarbonyl compounds, as specific integration data for this compound in this solvent was not explicitly found in the provided search results. Studies on similar 1,3-dicarbonyl precursors show that the equilibrium is stable in both chloroform-d and DMSO-d₆, with the diketo form being predominant in the latter.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

Tautomeric Equilibrium of this compound

Caption: The keto-enol tautomeric equilibrium of this compound.

Experimental Workflow for Tautomerism Analysis

Caption: Workflow for the synthesis and analysis of this compound tautomerism.

Conclusion: A Versatile Tool in Chemical and Pharmaceutical Sciences

The keto-enol tautomerism of this compound provides a rich platform for understanding fundamental principles of chemical equilibrium and the profound influence of the molecular environment. For researchers in drug development, a thorough grasp of tautomerism is critical, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. The synthetic and analytical methodologies detailed in this guide offer a robust framework for the preparation and characterization of this and related β-dicarbonyl compounds, empowering further exploration of their potential applications.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

-

Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 3,3′‐(1,4‐phenylene)bis(pentane‐2,4‐dione) in DMSO‐d6. Retrieved from [Link]

-

PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

- Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

- Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones.

-

ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... Retrieved from [Link]

-

Chegg. (2021, August 12). Question: Please assign and label all of the peaks and on each 1H NMR spectrum.... Retrieved from [Link]

-

Physics Forums. (2004, November 11). How can H-NMR graph peaks be used to determine enol-keto ratio?. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Pentanone, 1-phenyl-. Retrieved from [Link]

-

Preprints.org. (2023, December 8). 4-(diphenylphosphoryl)-1-phenylbutane- 1,3-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Retrieved from [Link]

-

ResearchGate. (n.d.). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to 1,3-indanedione derivatives by the Claisen.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Phenylpentane-1,3-dione

Executive Summary

1-Phenylpentane-1,3-dione is a β-dicarbonyl compound that serves as a critical intermediate and building block in various fields, from pharmaceutical synthesis to materials science.[1] Its utility is deeply rooted in its distinct physicochemical properties, most notably its existence as an equilibrium of keto-enol tautomers.[2] This dynamic characteristic governs its reactivity, solubility, and spectroscopic profile. This guide provides an in-depth analysis of these properties, offering both foundational data and field-proven experimental insights for researchers, scientists, and drug development professionals. We will explore the compound's structural and spectral characteristics, common synthetic routes, and the practical methodologies required for its accurate characterization and handling.

Molecular and Physicochemical Profile

The fundamental identity and physical characteristics of a compound are the bedrock of its application. For this compound, these properties are well-documented and provide the initial parameters for experimental design.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 5331-64-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1][2][3] |

| InChI Key | NKXMBTKMOVMBPH-UHFFFAOYSA-N | [2][5] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

Core Physicochemical Data

The following table summarizes the key quantitative properties essential for laboratory use, such as designing reaction conditions and purification protocols.

| Property | Value | Notes | Source |

| Boiling Point | 149 °C | at 16 Torr | [4] |

| 278.6 °C | at 760 mmHg | [1] | |

| Density | 1.077 g/cm³ | [6] | |

| pKa | 8.88 ± 0.23 | Predicted value | [4] |

| Flash Point | 103.5 °C | [1] | |

| Refractive Index | 1.51 | [1] |

The Phenomenon of Keto-Enol Tautomerism

The most defining chemical feature of this compound is its tautomerism, a chemical equilibrium between a keto and an enol form.[2] Understanding this equilibrium is paramount, as the dominant tautomer dictates the compound's reactivity and spectroscopic signature.

Theoretical Basis and Stabilizing Factors

As a β-diketone, this compound can exist as the diketo form or the more stable keto-enol tautomer.[2] The enol form is significantly stabilized by two primary effects:

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a stable, six-membered ring via a hydrogen bond with the adjacent carbonyl oxygen.[2][7] This chelation effect is a powerful stabilizing force.

-

Conjugation: The C=C double bond of the enol form is in conjugation with both the remaining carbonyl group and the phenyl ring, creating an extended π-system that delocalizes electron density and lowers the molecule's overall energy.[2][8]

Due to these factors, the enol tautomer is often the predominant form, especially in non-polar solvents.[2][9]

Structural Representation of Tautomeric Equilibrium

The equilibrium between the diketo and the stabilized enol form is a dynamic process. The enol form, with its conjugated system extended to the phenyl group, is generally more stable.

Caption: Equilibrium between the diketo and the more stable conjugated enol form.

Solvent-Dependent Equilibrium

The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[2] In non-polar solvents like chloroform (CDCl₃), the intramolecularly hydrogen-bonded enol form is favored.[2] Conversely, polar aprotic solvents such as DMSO can disrupt this internal hydrogen bond, potentially shifting the equilibrium to favor the keto form.[2][10] This solvent-dependency is a critical consideration for reaction chemistry and analytical characterization.

Spectroscopic Characterization: A Self-Validating Approach

Accurate identification and quantification of the tautomeric forms rely on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing and quantifying the keto and enol tautomers.

-

¹H NMR: The enol form provides two unambiguous signals: a sharp singlet for the vinylic proton (~δ 6.18 ppm) and a very downfield signal for the enolic proton (~δ 16.12 ppm), the latter's position being indicative of strong intramolecular hydrogen bonding.[2] The absence (or low intensity) of a singlet around δ 3.5-4.0 ppm, which would correspond to the methylene protons (-CH₂-) of the keto form, confirms the predominance of the enol tautomer in solvents like CDCl₃.

-

¹³C NMR: This technique further corroborates the structure. The enol form in CDCl₃ shows characteristic signals for the two distinct carbonyl carbons (one more shielded due to enolization) at approximately δ 183.1 and δ 198.0 ppm, and a vinylic carbon signal around δ 95.4 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups that define each tautomer.

-

Keto Form: Would exhibit two sharp C=O stretching bands in the region of 1700-1740 cm⁻¹.[2]

-

Enol Form: Characterized by a very broad O-H stretching band from 2500-3200 cm⁻¹ (due to hydrogen bonding) and a conjugated C=O stretch at a lower frequency, typically around 1600 cm⁻¹.[2] The presence of this broad O-H band is a clear indicator of the enol form.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular formula by analyzing the mass-to-charge ratio of the compound's ions.[2] High-resolution mass spectrometry (HRMS) can validate the molecular formula C₁₁H₁₂O₂ by matching the experimental exact mass to the theoretical value of 176.08373 Da.[2][11]

Synthesis and Chemical Reactivity

As a versatile building block, this compound is accessible through several established synthetic methodologies.

Common Synthetic Pathways

-

Claisen Condensation: This is a cornerstone method for forming 1,3-diketones. It typically involves the base-mediated condensation of an ester (e.g., ethyl propionate) with a ketone (e.g., acetophenone).[2] This method is robust and widely used for generating a variety of β-diketone analogues.

-

Rhodium-Catalyzed Reductive α-Acylation: A more modern and highly chemoselective approach involves the reaction of α,β-unsaturated ketones with an acid chloride in the presence of a rhodium catalyst and a reducing agent like diethylzinc.[2][12] This method proceeds under mild conditions and offers good yields.

Reactivity Profile

The dual functionality of this compound makes it a reactive and versatile substrate. It readily forms stable metal chelate complexes through the deprotonated enol form, a property leveraged in catalysis and materials science.[2][3] Its carbon framework serves as a scaffold for constructing more complex molecules, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1]

Applications in Research and Drug Development

The structural motif of this compound is present in a range of biologically active molecules. Its role as a synthetic precursor is of particular interest to drug development professionals.

-

Scaffold for Bioactive Compounds: The 1,3-dicarbonyl moiety can be chemically modified to synthesize heterocyclic compounds and other complex structures with potential cytotoxic or other therapeutic activities.[13]

-

Precursor for Controlled Substances: Certain derivatives of 1,3-dicarbonyl compounds have been identified as precursors for the synthesis of controlled substances like P2P (1-phenyl-2-propanone), making their characterization important in forensic and regulatory science.[10]

-

Catalysis: Transition metal complexes of this compound are employed as catalysts in organic reactions such as olefin polymerization.[2]

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the characterization and synthesis of this compound.

Protocol: Determination of Tautomeric Ratio by ¹H NMR

-

Objective: To quantify the relative amounts of keto and enol forms in a given solvent.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration of all signals.

-

Data Acquisition: Record the spectrum from approximately -1 to 18 ppm to ensure the highly deshielded enolic proton is observed.

-

Data Processing: Phase and baseline the spectrum correctly.

-

Analysis and Validation:

-

Integrate the signal for the enolic proton (around δ 16 ppm) and set its value to 1.00.

-

Integrate the signal for the vinylic proton (around δ 6.2 ppm). Its integration should also be close to 1.00, validating the assignment for the enol form.

-

Search for the methylene signal of the keto form (expected ~δ 3.5-4.0 ppm). Integrate this signal.

-

Calculation: The percentage of the enol form is calculated as: [% Enol] = [Integral of Enolic H] / ([Integral of Enolic H] + [Integral of Methylene H / 2]) * 100. The division by 2 for the methylene integral normalizes it to a single proton.

-

-

Protocol: Illustrative Synthesis via Claisen Condensation

-

Objective: To synthesize this compound from acetophenone and ethyl propionate.

-

Methodology:

-

Reagent Setup (Under Inert Atmosphere): To a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with dry hexane to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of acetophenone (1.0 equivalent) in THF dropwise via the dropping funnel. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete enolate formation.

-

Acylation: Re-cool the mixture to 0 °C and add ethyl propionate (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup and Quenching: Carefully quench the reaction by pouring it into a beaker of ice containing dilute hydrochloric acid (HCl) to neutralize the base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel. Validate the final product's identity and purity using NMR and IR spectroscopy as described in Section 4.0.

-

Safety and Handling

This compound requires careful handling in a laboratory setting due to its potential hazards.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Warning).[4][14]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Always handle in a well-ventilated fume hood.[15]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]

-

References

-

1-Phenylpentan-3-one | C11H14O | CID 88701 - PubChem - NIH . PubChem. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones . Amazon AWS. [Link]

-

This compound - Stenutz . Stenutz. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]

-

8.1: Keto-Enol Tautomerism - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo . Filo. [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed . National Center for Biotechnology Information. [Link]

-

3-acetyl-1-phenylpentane-1,4-dione | CAS#:52313-43-6 | Chemsrc . Chemsrc. [Link]

-

1,3-Cyclopentanedione - Wikipedia . Wikipedia. [Link]

-

CAS#:106596-69-4 | 2,4,4-trimethyl-1-phenylpentane-1,3-dione | Chemsrc . Chemsrc. [Link]

-

1-Phenyl-1,4-pentanedione - MS (GC) - Spectrum - SpectraBase . SpectraBase. [Link]

-

3-Phenylpentane | C11H16 | CID 14527 - PubChem - NIH . PubChem. [Link]

-

1-Phenylpentan-3-one - hangzhou better chemtech ltd . Hangzhou Better Chemtech Ltd. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 5331-64-6 | Benchchem [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 5331-64-6 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [stenutz.eu]

- 7. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5331-64-6|this compound|BLD Pharm [bldpharm.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Introduction: Unveiling the Molecular Identity of 1-Phenylpentane-1,3-dione

An In-depth Technical Guide to the Spectral Analysis of 1-Phenylpentane-1,3-dione

This compound is a β-dicarbonyl compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1][2][3] Its structural analysis is of significant interest in synthetic organic chemistry, where it serves as a versatile building block for pharmaceuticals and other complex molecules.[3] The defining characteristic of this and other β-diketones is its existence as a dynamic equilibrium of two constitutional isomers: a diketo form and an enol form. This phenomenon, known as keto-enol tautomerism, profoundly influences the compound's chemical reactivity and is the central theme of its spectral interpretation.[4][5] This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the causality behind its unique spectral features.

The Decisive Factor: Keto-Enol Tautomerism

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton.[5] For this compound, the equilibrium between the diketo and enol forms is heavily influenced by factors such as the solvent.[6] However, the enol tautomer is significantly stabilized by two key electronic effects:

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a stable, six-membered ring via a strong hydrogen bond with the adjacent carbonyl oxygen.[1][7]

-

Extended Conjugation: The newly formed C=C double bond is in conjugation with both the phenyl ring and the remaining carbonyl group, creating a delocalized π-system that enhances molecular stability.[8]

In non-polar solvents like chloroform (CDCl₃), the enol form is often the predominant species observed in spectral analyses.[9]

Caption: Keto-Enol Tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric state of this compound. The distinct chemical environments of the protons and carbons in each tautomer give rise to a unique set of signals. In a typical CDCl₃ solution, the spectrum is dominated by signals from the enol form.[9]

¹H NMR Spectral Data (Enol Form)

The proton NMR spectrum provides a clear signature of the enol tautomer. The most telling signal is the highly deshielded enolic proton, which appears far downfield due to strong intramolecular hydrogen bonding.

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Hₐ | 16.12 | Broad Singlet | 1H | Enolic Proton: Highly deshielded due to strong intramolecular H-bonding within the six-membered ring.[9] |

| Hₑ, Hᵢ | 7.85 - 7.91 | Multiplet | 2H | Aromatic Protons (ortho): Deshielded by the anisotropic effect of the adjacent carbonyl group.[9] |

| Hf, Hh | 7.41 - 7.48 | Multiplet | 2H | Aromatic Protons (meta): Standard aromatic region.[9] |

| H₉ | 7.51 | Triplet | 1H | Aromatic Proton (para): Standard aromatic region.[9] |

| Hc | 6.18 | Singlet | 1H | Vinylic Proton: Appears as a singlet as there are no adjacent protons for coupling.[9] |

| Hₖ | 2.47 | Quartet | 2H | Methylene Protons (-CH₂-): Coupled to the methyl protons (Hₗ), resulting in a quartet.[9] |

| Hₗ | 1.22 | Triplet | 3H | Methyl Protons (-CH₃): Coupled to the methylene protons (Hₖ), resulting in a triplet.[9] |

¹³C NMR Spectral Data (Enol Form)

The ¹³C NMR spectrum corroborates the enol structure, showing distinct signals for the two non-equivalent carbonyl/enol carbons and the vinylic carbons of the C=C double bond.

| Atom Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment & Rationale |

| Cⱼ | 198.0 | Quaternary | Carbonyl Carbon (C=O): Downfield shift characteristic of a ketone carbonyl conjugated with a C=C bond.[9] |

| Cb | 183.1 | Quaternary | Enol Carbon (C-OH): Also downfield, but shielded relative to the ketone carbonyl.[9] |

| Cₐ | 135.1 | Quaternary | Aromatic (ipso-carbon): The carbon attached to the dione moiety.[9] |

| C₉ | 132.1 | Tertiary | Aromatic (para-carbon) .[9] |

| Cₑ, Cᵢ | 128.7 | Tertiary | Aromatic (meta-carbons) .[9] |

| Cբ, Cₕ | 126.9 | Tertiary | Aromatic (ortho-carbons) .[9] |

| C꜀ | 95.4 | Tertiary | Vinylic Carbon (-CH=): Characteristic upfield shift for a carbon in a C=C double bond.[9] |

| Cₖ | 32.4 | Secondary | Methylene Carbon (-CH₂-) .[9] |

| Cₗ | 9.7 | Primary | Methyl Carbon (-CH₃) .[9] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is highly effective for distinguishing between the keto and enol tautomers by identifying their characteristic functional groups.[1] The spectrum of the enol form is defined by the presence of a hydroxyl group and the effects of conjugation on the carbonyl frequency.

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Assignment & Rationale |

| Enol O-H | 2500 - 3200 | Broad, Medium | Stretching: The broadness is a classic indicator of a hydrogen-bonded hydroxyl group. This band confirms the presence of the enol tautomer.[1] |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching: Characteristic of sp² C-H bonds in the phenyl ring.[10] |

| Aliphatic C-H | 2850 - 3000 | Medium | Stretching: Characteristic of sp³ C-H bonds in the ethyl group.[10] |

| Conjugated C=O | ~1600 - 1640 | Strong | Stretching: The carbonyl frequency is lowered from the typical ketone region (~1715 cm⁻¹) due to conjugation with the C=C bond and intramolecular H-bonding.[1][11] |

| C=C | ~1580 - 1620 | Medium-Strong | Stretching: Signals from both the vinylic and aromatic C=C bonds appear in this region. |

The absence of a sharp, strong peak in the 1700-1740 cm⁻¹ range further indicates that the enol form is the predominant species under the measurement conditions.[1]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation.

Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 176, corresponding to the molecular weight of C₁₁H₁₂O₂.[12]

Key Fragmentation Pathways: The fragmentation of this compound is driven by the stability of the resulting fragments. The primary cleavages occur adjacent to the carbonyl groups (α-cleavage).

-

Formation of the Benzoyl Cation (m/z 105): This is often a major fragmentation pathway for aromatic ketones.[13] Cleavage of the bond between the two carbonyl groups results in the highly stable, resonance-stabilized benzoyl cation.

-

Loss of an Ethyl Radical (m/z 147): α-cleavage at the other side of the dione moiety leads to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 147.

-

Formation of the Phenyl Cation (m/z 77): Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105) yields the phenyl cation.

Caption: Proposed EI-MS Fragmentation of this compound.

Experimental Protocols

The following are generalized, self-validating protocols for the spectral analysis of this compound.

Workflow for Spectral Analysis

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. (If the sample is solid, use the tip of a spatula to place a small amount on the crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Subject the sample to electron ionization (typically at 70 eV).

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions observed in the spectrum.

Conclusion

References

- The Royal Society of Chemistry. (n.d.). Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones [Supporting Information].

- Sato, K., Yamazoe, S., Yamamoto, R., et al. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. AWS.

- Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1792-1797.

- BenchChem. (n.d.). This compound | 5331-64-6.

- Grokipedia. (n.d.). Infrared spectroscopy correlation table.

- Li, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- ChemicalBook. (n.d.). This compound synthesis.

- Biosynth. (n.d.). This compound | 5331-64-6 | FAA33164.

- National Center for Biotechnology Information. (n.d.). 1-Phenylpentan-3-one. PubChem.

- Guidechem. (n.d.). This compound 5331-64-6 wiki.

- Li, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- Northern Illinois University. (n.d.). IR_lectureNotes.pdf.

- Guidechem. (n.d.). This compound 5331-64-6 wiki.

- Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism.

- The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism [Video]. YouTube.

- Chemistry Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. This compound | 5331-64-6 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Page loading... [guidechem.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Synthesis of 1-Phenylpentane-1,3-dione via Crossed Claisen Condensation

This guide provides an in-depth exploration of the synthesis of 1-phenylpentane-1,3-dione, a valuable β-dicarbonyl compound, through the crossed Claisen condensation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction's mechanistic underpinnings, offers a detailed and validated experimental protocol, and discusses critical parameters for process optimization and troubleshooting.

Introduction: The Strategic Importance of the Claisen Condensation

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters or, as in this case, β-diketones.[1][2] This transformation occurs between two ester molecules or, in a "crossed" or "mixed" variation, between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base.[3][4][5] The resulting 1,3-dicarbonyl motif is a versatile functional group, serving as a key precursor in the synthesis of pharmaceuticals, heterocycles, and complex natural products.

The target molecule, this compound, is synthesized via the crossed Claisen condensation between acetophenone (the enolizable ketone component) and an appropriate ester, such as ethyl propionate (the electrophilic ester component). This guide will dissect this specific transformation, providing the scientific rationale behind each procedural step.

Mechanistic Deep Dive: The Causality of Bond Formation

The successful synthesis of this compound hinges on a precise sequence of acid-base and nucleophilic acyl substitution reactions. The overall mechanism can be dissected into five critical stages.

Stage 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The α-protons of a ketone (pKa ≈ 19-20) are significantly more acidic than those of an ester (pKa ≈ 25), ensuring selective formation of the ketone enolate. This step establishes the nucleophilic partner for the condensation.

Stage 2: Nucleophilic Attack The newly formed acetophenone enolate, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the ethyl propionate. This results in the formation of a tetrahedral alkoxide intermediate.

Stage 3: Reformation of the Carbonyl and Elimination The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, leading to the elimination of the ethoxide ion (⁻OEt), a competent leaving group. This nucleophilic acyl substitution step yields the desired β-diketone product.[6][7]

Stage 4: Deprotonation - The Thermodynamic Driving Force The this compound product possesses a highly acidic methylene group flanked by two carbonyls (pKa ≈ 9-11). The ethoxide ion generated in the previous step immediately deprotonates this position. This final acid-base reaction is essentially irreversible and forms a highly resonance-stabilized enolate.[5][6] This step is the thermodynamic driving force of the entire sequence, pulling the preceding equilibria toward the product.[8] Consequently, a stoichiometric equivalent of base is required for the reaction to proceed to completion.[6]

Stage 5: Acidic Workup The reaction is concluded with the addition of a dilute acid (e.g., HCl or H₂SO₄).[1] This step neutralizes any remaining base and protonates the resonance-stabilized enolate, affording the final this compound product, which exists as a mixture of keto and enol tautomers.[9]

Caption: Figure 1: Mechanism of the Crossed Claisen Condensation.

A Validated Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and rationale provided for each critical step. Adherence to anhydrous conditions is paramount for success.

Reagents and Equipment

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Comments |

| Sodium Hydride (NaH) | 24.00 | 1.44 g | 36.0 (60% disp.) | Caution: Highly reactive. Handle under inert gas. |

| Dry Tetrahydrofuran (THF) | - | 100 mL | - | Anhydrous solvent is critical. |

| Acetophenone | 120.15 | 3.60 g (3.5 mL) | 30.0 | Ensure purity. Distill if necessary. |

| Ethyl Propionate | 102.13 | 3.68 g (4.1 mL) | 36.0 | Use a slight excess. |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For quenching and neutralization. |

| Diethyl Ether | - | 200 mL | - | For extraction. |

| Anhydrous Sodium Sulfate | - | As needed | - | For drying the organic layer. |

| Equipment | - | - | - | 250 mL round-bottom flask, condenser, dropping funnel, magnetic stirrer, inert gas (N₂/Ar) setup. |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Purge the system with inert gas for 10-15 minutes.

-

Base Suspension: Under a positive flow of inert gas, carefully add the sodium hydride (60% dispersion in mineral oil) to the flask.[10] Add 50 mL of dry THF and begin stirring to create a suspension.

-

Causality: An inert atmosphere and dry solvent are essential to prevent the highly reactive NaH from being quenched by atmospheric moisture or protic impurities.

-

-

Enolate Formation: In a separate dry vial, dissolve the acetophenone in 20 mL of dry THF. Using a syringe, add this solution dropwise to the stirring NaH suspension over 20-30 minutes at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.

-

Causality: Slow, cooled addition controls the exothermic reaction and the rate of H₂ evolution. The subsequent stirring ensures complete deprotonation to form the enolate.

-

-

Condensation Reaction: Dissolve the ethyl propionate in 30 mL of dry THF and add it to a dropping funnel. Add the ester solution dropwise to the enolate mixture over 30 minutes. Once the addition is complete, gently heat the reaction mixture to a mild reflux (approx. 50-60 °C) for 2-3 hours.

-

Causality: Dropwise addition of the ester prevents self-condensation of the ester and manages the reaction exotherm. Heating provides the activation energy needed to drive the condensation to completion.

-

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1).[11] The disappearance of the acetophenone spot indicates reaction completion.

-

Quenching and Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaH and neutralize the reaction mixture until the pH is acidic (~pH 2-3).

-

Trustworthiness: This is the most hazardous step. The quenching of NaH is highly exothermic and produces H₂ gas. EXTREME CAUTION is required. Slow, dropwise addition into a cooled solution is mandatory.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography to yield pure this compound.

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 5331-64-6 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Crystal structure of 1-Phenylpentane-1,3-dione derivatives

An In-Depth Technical Guide to the Crystal Structure of 1-Phenylpentane-1,3-dione Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the solid-state chemistry of this compound and its derivatives. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the fundamental principles governing the crystal structure of these versatile β-diketones, from synthesis and crystallization to the intricate non-covalent interactions that define their supramolecular architecture.

Foundational Principles: The Unique Chemistry of β-Diketones

This compound (CAS: 5331-64-6, Formula: C₁₁H₁₂O₂) is a member of the β-dicarbonyl or β-diketone class of organic compounds.[1][2][3] Its defining characteristic is the presence of two carbonyl groups separated by a single methylene carbon. This arrangement imparts a unique reactivity and structural flexibility, making it a valuable synthon in the development of pharmaceuticals and functional materials.[1][4]

The core of its structural chemistry is dominated by keto-enol tautomerism , an equilibrium process where the molecule interconverts between a diketo form and an enol form.[1][5] In the solid state and in many solvents, the enol tautomer is significantly stabilized by two key factors:

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong, stable six-membered ring via a hydrogen bond with the adjacent carbonyl oxygen.[1][6]

-

Conjugation: The resulting C=C double bond is in conjugation with the phenyl ring and the remaining carbonyl group, which provides additional electronic stabilization.[1][6][7]

The specific tautomer that predominates can be influenced by factors such as solvent polarity and the electronic nature of substituents on the phenyl ring.[5][8]

Caption: The equilibrium between the diketo and the stabilized chelated enol form.

Synthesis and Crystallization: From Molecule to Single Crystal

The generation of high-quality single crystals suitable for X-ray diffraction is paramount. This begins with a robust synthetic strategy followed by a meticulous crystallization protocol.

Synthetic Pathways

The Claisen condensation is a foundational and frequently employed method for synthesizing 1,3-diketones.[1] This reaction involves the carbon-carbon bond formation between an ester and a ketone. For this compound derivatives, this typically involves the reaction of a substituted acetophenone with an appropriate ester in the presence of a strong base.

Generalized Protocol: Claisen Condensation for Substituted 1-Phenylpentane-1,3-diones

-

Base Preparation: Sodium ethoxide is prepared by carefully reacting metallic sodium with absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the ketone, forming the reactive enolate intermediate. An inert atmosphere prevents quenching of the base by moisture.

-

-

Enolate Formation: A substituted acetophenone is added dropwise to the cooled sodium ethoxide solution. The mixture is stirred to ensure complete formation of the sodium enolate.

-

Condensation: An appropriate ester (e.g., ethyl propionate) is added slowly to the reaction mixture. The reaction is then typically heated to reflux for several hours to drive the condensation to completion.

-

Workup and Acidification: After cooling, the reaction mixture contains the sodium salt of the β-diketone. This salt is filtered and dissolved in water. Acidification with a weak acid, such as acetic acid, protonates the enolate, yielding the final this compound derivative.[9]

-

Self-Validation: The precipitation of the product upon acidification confirms the successful formation of the enolate salt. The melting point of the crude product can be compared to literature values for initial purity assessment.

-

-

Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the purified compound.[9]

The Art of Crystallization

The goal of crystallization is to encourage molecules to self-assemble from a supersaturated solution into a highly ordered, single crystalline lattice.

Common Crystallization Techniques:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.

-

Rationale: Slow solvent removal maintains a state of slight supersaturation, favoring the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystallites.

-

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses out of the vial while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.

Caption: A standard workflow from synthesis to final crystal structure determination.

Elucidating the Structure: Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][10]

The Principle of Diffraction

The technique works by irradiating a single crystal with a monochromatic beam of X-rays. The wavelength of these X-rays is comparable to the distances between atoms in the crystal lattice.[10] As the X-rays interact with the electron clouds of the atoms, they are scattered (diffracted) in specific directions. When the scattered waves interfere constructively, they produce a diffraction pattern of discrete spots. The geometric relationship governing this phenomenon is Bragg's Law :[11]

nλ = 2d sin(θ)

Where:

-

n is an integer.

-

λ is the wavelength of the X-ray beam.

-

d is the spacing between parallel planes of atoms in the crystal lattice.

-

θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and collecting thousands of diffraction spots at different orientations, a complete dataset is generated. Computational analysis of the positions and intensities of these spots allows for the solution of the electron density map of the unit cell, and from that, the precise location of every atom.

Interpreting Crystallographic Data

The output of an XRD experiment provides a wealth of quantitative data that describes the crystal structure.

| Parameter | Description | Significance for this compound Derivatives |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Determines the fundamental packing symmetry and can influence bulk properties. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating parallelepiped that forms the crystal lattice. | These values are unique to a specific crystalline form (polymorph) of a derivative. |

| Bond Lengths & Angles | Precise measurements of intramolecular distances and angles. | Confirms the predominant tautomeric form (e.g., C=O vs. C-O and C-C vs. C=C bond lengths) and reveals any structural strain. |

| Torsion Angles | The dihedral angle between four consecutively bonded atoms. | Describes the conformation of the molecule, such as the twist of the phenyl ring relative to the diketone plane. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular and intramolecular hydrogen bonds. | Quantifies the strength and nature of the critical hydrogen bonding interactions that stabilize the enol form and dictate crystal packing. |

Supramolecular Assembly: Intermolecular Interactions & Crystal Packing

While the intramolecular hydrogen bond is a defining feature of the enol tautomer, the overall crystal structure is governed by a delicate balance of weaker intermolecular interactions that guide how individual molecules pack together.[12][13] The specific nature and hierarchy of these interactions are highly sensitive to the substituents on the phenyl ring.

-

π-π Stacking: The aromatic phenyl rings of adjacent molecules can stack on top of one another. These interactions, driven by electrostatic and van der Waals forces, are a primary motif for organizing molecules into columns or layers.[14][15]

-

C-H···O Hydrogen Bonds: Weaker hydrogen bonds can form between carbon-hydrogen bonds (acting as weak donors) and carbonyl or enolic oxygens (as acceptors). These interactions often link the primary π-stacked or hydrogen-bonded motifs.[15]

-

C-H···π Interactions: The electron-rich face of a phenyl ring can act as a weak hydrogen bond acceptor for C-H groups from neighboring molecules.

-

Halogen Bonding (in substituted derivatives): If substituents like chlorine, bromine, or iodine are present, they can act as electrophilic "halogen bond donors," interacting with lone pairs on oxygen or nitrogen atoms.

Caption: Schematic of π-π stacking and C-H···O interactions guiding molecular assembly.

The interplay of these forces determines the final crystal packing.[12] For example, introducing an electron-withdrawing group on the phenyl ring can polarize the molecule, potentially strengthening C-H···O interactions and altering the π-π stacking geometry.[15] Understanding this interplay is the core of crystal engineering, allowing for the rational design of materials with desired properties.

References

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.[Link]

-

This compound. Stenutz.[Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.[Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.[Link]

-

Regions of weak intermolecular interactions in compounds 1–3. ResearchGate.[Link]

-

Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malonates. Beilstein Journal of Organic Chemistry.[Link]

-

1-Phenylpentan-3-one | C11H14O | CID 88701. PubChem - NIH.[Link]

-

Synthesis of 1-Phenyl-pentane-1,4-dione. PrepChem.com.[Link]

-

Details of X-ray diffraction studies. ResearchGate.[Link]

-

What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Chemistry Stack Exchange.[Link]

-

Synthesis of 1-phenyl butane-1,3-dione. ResearchGate.[Link]

-

(PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate.[Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. PMC - NIH.[Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.[Link]

-

Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: Study from the energetic viewpoint. ResearchGate.[Link]

-

X-ray diffraction (XRD) basics and application. Chemistry LibreTexts.[Link]

-

Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. MDPI.[Link]

-

X-ray Diffraction (XRD). Columbia University.[Link]

-

(PDF) Synthesis, Characterization, Spectroscopic, DFT and Molecular Docking Studies. ResearchGate.[Link]

-

Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm (RSC Publishing).[Link]

Sources

- 1. This compound | 5331-64-6 | Benchchem [benchchem.com]

- 2. This compound | 5331-64-6 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. biosynth.com [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.pdx.edu [web.pdx.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-the-Solvent-Dependent-Keto-enol-Equilibrium-of-1-Phenylpentane-1-3-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 1-phenylpentane-1,3-dione, a classic β-dicarbonyl compound. It delves into the profound influence of the solvent environment on the position of the tautomeric equilibrium. This document is intended to serve as a valuable resource for professionals in research and drug development, offering both foundational knowledge and practical, field-proven insights. We will explore the underlying principles governing this equilibrium, detail robust experimental methodologies for its quantification, present comparative data in various solvents, and provide a mechanistic rationale for the observed solvent effects. The protocols and data presented herein are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Dynamic Nature of Tautomerism

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity.[1] One of the most extensively studied forms of tautomerism is the keto-enol equilibrium, particularly in β-dicarbonyl compounds. This compound serves as an exemplary model system for investigating this phenomenon.[2]

The molecule exists as a mixture of the diketo form and at least two possible enol forms. The enol tautomer is significantly stabilized by two key factors: the formation of a stable six-membered ring via an intramolecular hydrogen bond and the conjugation of the carbon-carbon double bond with the remaining carbonyl group and the phenyl ring.[1][2] The enol form where the double bond is in conjugation with the phenyl group is generally considered to be the more stable enol tautomer due to extended π-delocalization.[2][3]

The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding solvent environment.[2][4][5] Understanding and predicting these solvent-induced shifts are crucial for controlling reaction pathways, designing molecules with specific properties, and comprehending drug-receptor interactions.

The Role of the Solvent: A Battle of Intermolecular Forces

The solvent plays a pivotal role in determining the predominant tautomeric form by differentially solvating the keto and enol species.[4][5] The key solvent properties influencing the equilibrium are:

-

Polarity: Polar solvents can interact with the polar keto and enol forms through dipole-dipole interactions. It is often observed that the equilibrium shifts toward the more polar tautomer in more polar solvents.[5] However, it is a misconception that the keto form is always more polar; in many β-dicarbonyls, the enol form can possess a higher dipole moment.[5][6]

-

Hydrogen Bonding Capability: Protic solvents (e.g., methanol) can act as both hydrogen bond donors and acceptors, while aprotic solvents (e.g., DMSO) can only act as hydrogen bond acceptors. These interactions can either stabilize or destabilize the tautomers. For instance, a protic solvent can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds.[7]

-

Dielectric Constant: The dielectric constant of the solvent influences the electrostatic interactions between solute molecules. Solvents with higher dielectric constants can better stabilize charged or highly polar species.[8]

In non-polar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond, which is not disrupted by solvent interactions.[2][7] Conversely, polar aprotic solvents can favor the keto form.[2] Polar protic solvents can have a more complex effect, as they can interact with both the keto and enol forms through hydrogen bonding.

Experimental Determination of the Keto-Enol Equilibrium

Several spectroscopic techniques can be employed to quantitatively determine the ratio of keto and enol tautomers in solution.

3.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful and widely used technique for this purpose because the interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][8][9][10][11]

Key Diagnostic Signals:

-

Enol Form:

-

Keto Form:

-

A signal for the methylene protons (CH₂) flanked by the two carbonyl groups (δ ≈ 3-4 ppm).[11]

-

The relative concentrations of the two forms can be determined by integrating the areas of these characteristic peaks.[8][9][10] The equilibrium constant (Keq = [Enol]/[Keto]) can then be calculated.[10]

3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantitative Data: Keto-Enol Equilibrium of this compound in Various Solvents

The following table summarizes typical data for the percentage of the enol form of this compound in different deuterated solvents, as determined by ¹H NMR spectroscopy.

| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Tautomer | % Enol (approximate) |

| Chloroform-d (CDCl₃) | 4.8 | Non-polar aprotic | Enol | >95% |

| Acetone-d₆ | 20.7 | Polar aprotic | Enol | ~90% |

| Methanol-d₄ (CD₃OD) | 32.7 | Polar protic | Enol | ~80% |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Polar aprotic | Enol | ~85% |

Note: The exact percentages can vary depending on temperature and concentration.

Mechanistic Interpretation of Solvent Effects

The observed trends can be rationalized by considering the specific interactions between the solvent and the tautomers of this compound.

-

In Chloroform (CDCl₃): As a non-polar solvent, chloroform has minimal interaction with the solute. The enol form is highly stabilized by the strong intramolecular hydrogen bond, leading to its predominance.

-

In Methanol (CD₃OD): Methanol is a polar protic solvent. It can act as a hydrogen bond donor to the carbonyl oxygen of the keto form and as a hydrogen bond acceptor for the enolic hydroxyl group. While it can stabilize both forms, its ability to disrupt the intramolecular hydrogen bond of the enol form can slightly shift the equilibrium towards the keto form compared to non-polar solvents.

-

In Dimethyl Sulfoxide (DMSO-d₆): DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor. It can effectively solvate the enol form by forming a hydrogen bond with the enolic proton. This strong interaction can stabilize the enol form, leading to a high percentage of this tautomer.

Experimental Protocols

6.1. Protocol for ¹H NMR Spectroscopic Determination of Keto-Enol Equilibrium

Objective: To quantitatively determine the keto-enol equilibrium constant of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, CD₃OD, DMSO-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a chosen deuterated solvent (e.g., 10 mg/mL).

-

Ensure the compound is fully dissolved.

-

Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure the spectral width is sufficient to observe all relevant signals, particularly the downfield enolic proton.

-

Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the characteristic signals for the keto (methylene protons) and enol (vinylic proton) forms.

-

Calculate the percentage of the enol form using the following equation:

% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100

(Note: The integral of the keto methylene peak is divided by two as it represents two protons, while the enol vinylic peak represents one proton.)[10]

-

Calculate the equilibrium constant: Keq = [Enol] / [Keto] = (% Enol) / (100 - % Enol)

-

-

Repeat for Different Solvents:

-

Repeat steps 1-3 for each solvent to be investigated.

-

Visualizations

Caption: Experimental workflow for determining the keto-enol equilibrium using ¹H NMR spectroscopy.

Conclusion

The keto-enol equilibrium of this compound provides a compelling illustration of the profound impact of the solvent environment on molecular structure and stability. A thorough understanding of these solvent effects, facilitated by robust experimental techniques like ¹H NMR spectroscopy, is indispensable for researchers and professionals in the chemical and pharmaceutical sciences. By carefully selecting the solvent, it is possible to control and manipulate the tautomeric equilibrium, thereby influencing the outcomes of chemical reactions and the biological activity of molecules. This guide has provided a foundational framework, practical methodologies, and a mechanistic understanding to empower scientists in their exploration and application of this fundamental chemical principle.

References

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

-

Oregon State University. (2020). Measurement of Keto-Enol Equilibrium. Retrieved from [Link]

- Innovative Experimental Techniques. (n.d.).

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

- Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

-

FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Retrieved from [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Chemistry LibreTexts. (2025, March 12). 8.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

ValpoScholar. (n.d.). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | 5331-64-6 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarb" by Gilbert Cook and Paul M. Feltman [scholar.valpo.edu]

- 7. researchgate.net [researchgate.net]